molecular formula C9H11NO3 B1583924 (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid CAS No. 780749-95-3

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Cat. No.: B1583924
CAS No.: 780749-95-3
M. Wt: 181.19 g/mol
InChI Key: NYHNEKBZZXSUNO-MRVPVSSYSA-N
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Description

“®-3-Amino-3-(3-hydroxyphenyl)propanoic acid” is a compound with the molecular weight of 281.31 . It is also known as “(3R)-3-[(tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid” and has the InChI code "1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1" .


Molecular Structure Analysis

The molecular structure of “®-3-Amino-3-(3-hydroxyphenyl)propanoic acid” can be represented by the InChI code "1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1" . The 3D structure of the compound can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

“®-3-Amino-3-(3-hydroxyphenyl)propanoic acid” is a solid compound with a molecular weight of 281.31 . Its IUPAC name is “(3R)-3-[(tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid” and its InChI code is "1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1" .

Scientific Research Applications

Synthesis and Structural Studies

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid has been utilized in the synthesis and structural studies of diorganotin(IV) compounds. These compounds have been prepared by reacting diorganotin dichlorides with sodium salts of tridentate ligands, including derivatives of this compound. The molecular structures of these compounds have been analyzed using IR, NMR spectroscopy, and X-ray diffraction, revealing insights into their coordination geometries and supramolecular assemblies (Baul et al., 2013).

Enhancement of Reactivity in Polymer Science

This compound has been explored as a renewable building block in polymer science. Specifically, it has been used to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach has led to the development of materials with thermal and thermo-mechanical properties suitable for a wide range of applications, demonstrating the compound's potential as a sustainable alternative in materials science (Trejo-Machin et al., 2017).

Flame Retardancy in Textiles

In the field of textile engineering, this compound derivatives have been applied as flame retardant agents. Research on 3-(Hydroxyphenyl phosphinyl) propanoic acid, a related compound, has shown its effectiveness in imparting flame retardancy to cellulose fabrics, enhancing the safety and durability of textiles (Zhang et al., 2008).

Antimicrobial and Biomedical Applications

This compound has shown potential in biomedical applications. Amine-treated polymers derived from this compound have been evaluated for their antibacterial and antifungal activities, demonstrating promising biological activities that could be leveraged in medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

“®-3-Amino-3-(3-hydroxyphenyl)propanoic acid” is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that this compound is a flavonoid metabolite formed by human microflora .

Mode of Action

It is known to show vasodilatory activity , which suggests that it may interact with vascular smooth muscle cells or endothelial cells to induce relaxation and dilation of blood vessels.

Biochemical Pathways

It is known that this compound is a metabolite formed by human microflora , suggesting that it may be involved in microbial metabolism and potentially influence host-microbe interactions.

Biochemical Analysis

Biochemical Properties

It is known that this compound is one of the major metabolites of ingested caffeic acid and the phenolic degradation products of proanthocyanidins . It is suspected to have antioxidant properties and is actively absorbed by the monocarboxylic acid transporter (MCT) in intestinal Caco-2 cell monolayers .

Cellular Effects

It is known to be a metabolite of Clostridium, Escherichia, and Eubacterium , suggesting that it may play a role in the metabolism of these bacteria

Dosage Effects in Animal Models

The effects of ®-3-Amino-3-(3-hydroxyphenyl)propanoic acid vary with different dosages in animal models. For instance, it has been found to act as a urinary metabolite of procyanidins in pigs . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

®-3-Amino-3-(3-hydroxyphenyl)propanoic acid is involved in several metabolic pathways. It is one of the major metabolites of ingested caffeic acid and the phenolic degradation products of proanthocyanidins

Transport and Distribution

It is known to be actively absorbed by the monocarboxylic acid transporter (MCT) in intestinal Caco-2 cell monolayers , suggesting that it may interact with transporters or binding proteins.

Properties

IUPAC Name

(3R)-3-amino-3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHNEKBZZXSUNO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353321
Record name (3r)-3-amino-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780749-95-3
Record name (3r)-3-amino-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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